molecular formula C21H27NO2 B14951498 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide

Cat. No.: B14951498
M. Wt: 325.4 g/mol
InChI Key: MCCXOXHXOBPTAI-UHFFFAOYSA-N
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Description

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The phenoxy and phenyl groups allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide
  • 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl)acetamide
  • 5-Methyl-2-(propan-2-yl)phenol

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenoxy and phenylpropanamide groups allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications .

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C21H27NO2/c1-16(2)19-11-9-17(3)15-20(19)24-14-13-22-21(23)12-10-18-7-5-4-6-8-18/h4-9,11,15-16H,10,12-14H2,1-3H3,(H,22,23)

InChI Key

MCCXOXHXOBPTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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